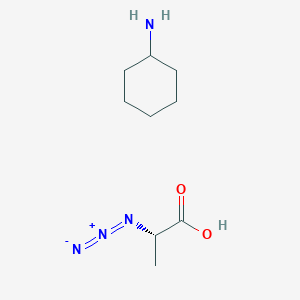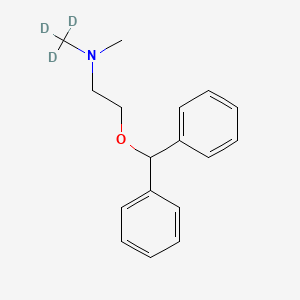![molecular formula C7H7N5O2 B1148695 7H-吡咯并[2,3-d]嘧啶-6-羧酸,2,4-二氨基 CAS No. 1337881-83-0](/img/structure/B1148695.png)
7H-吡咯并[2,3-d]嘧啶-6-羧酸,2,4-二氨基
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
科学研究应用
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
It’s known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
生化分析
Biochemical Properties
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the α-amylase enzyme, which is involved in the breakdown of starch into glucose . This inhibition can help regulate blood sugar levels, making it a potential candidate for antidiabetic therapies. Additionally, the compound interacts with inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory effects .
Cellular Effects
The effects of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in diabetic models, the compound has been shown to modulate the expression of genes involved in glucose metabolism, thereby improving insulin sensitivity . Furthermore, its anti-inflammatory properties are mediated through the inhibition of nuclear factor κB signaling pathways, which play a pivotal role in the inflammatory response .
Molecular Mechanism
At the molecular level, 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of enzymes such as α-amylase, inhibiting their activity . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can inhibit the expression of inflammatory mediators by blocking the activation of nuclear factor κB, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can maintain its anti-inflammatory and antidiabetic effects over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antidiabetic and anti-inflammatory effects without noticeable toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as α-amylase and inflammatory mediators, influencing metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into various metabolites, which can exert different biological effects. Understanding these metabolic pathways is essential for optimizing its therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and exerts its biological effects .
Subcellular Localization
The subcellular localization of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with suitable amines can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine-substituted products.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Diamino-furo[2,3-d]pyrimidine
- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H5,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYOGGIYJLHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC(=C21)N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30](/img/new.no-structure.jpg)



